dimethyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)terephthalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, chemistry, and material science. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.
Wirkmechanismus
The mechanism of action of dimethyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)terephthalate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes and signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
Dimethyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)terephthalate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer activities. It has also been reported to modulate the immune system, reduce oxidative stress, and improve metabolic function.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)terephthalate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and some organic solvents, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on dimethyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)terephthalate. These include:
1. Investigating its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections.
2. Studying its mechanism of action and identifying its molecular targets in different cellular processes.
3. Developing new synthetic methods for the preparation of dimethyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)terephthalate and its derivatives.
4. Exploring its potential applications in material science, including the development of new materials with unique properties.
5. Investigating its pharmacokinetics and pharmacodynamics in vivo to determine its safety and efficacy as a drug candidate.
In conclusion, dimethyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)terephthalate is a chemical compound with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential and to develop new applications for this compound.
Synthesemethoden
Dimethyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)terephthalate can be synthesized using different methods, including the reaction of 2-amino-terephthalic acid with 5-methyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction mixture is then treated with dimethylformamide (DMF) and triethylamine (TEA) to yield the desired product.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)terephthalate has been extensively studied for its potential applications in various fields. In medicine, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and microbial infections. In chemistry, it has been used as a building block for the synthesis of various organic compounds. In material science, it has been studied as a potential component for the development of new materials with unique properties.
Eigenschaften
Produktname |
dimethyl 2-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)terephthalate |
---|---|
Molekularformel |
C17H16F3N3O5 |
Molekulargewicht |
399.32 g/mol |
IUPAC-Name |
dimethyl 2-[[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H16F3N3O5/c1-9-6-13(17(18,19)20)22-23(9)8-14(24)21-12-7-10(15(25)27-2)4-5-11(12)16(26)28-3/h4-7H,8H2,1-3H3,(H,21,24) |
InChI-Schlüssel |
ZXRDQOOGUIGJGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)C(F)(F)F |
Kanonische SMILES |
CC1=CC(=NN1CC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.